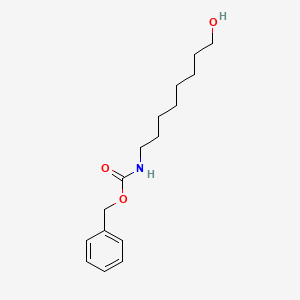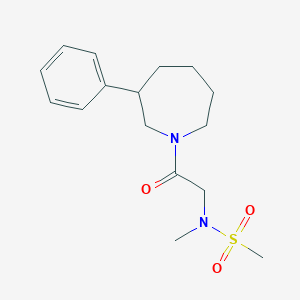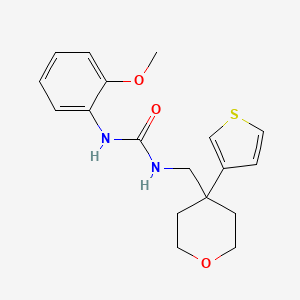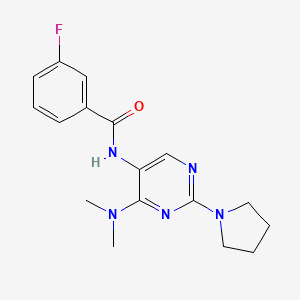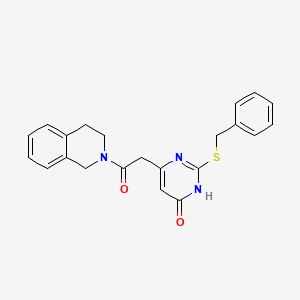![molecular formula C9H12ClN3O B2459214 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol CAS No. 2200611-94-3](/img/structure/B2459214.png)
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclobutane derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol involves the reaction of 5-chloropyrimidine-2-carbaldehyde with methylamine to form 5-chloro-2-[(methylamino)methyl]pyrimidine. This intermediate is then reacted with cyclobutanone in the presence of a reducing agent to yield the final product.
Starting Materials
5-chloropyrimidine-2-carbaldehyde, methylamine, cyclobutanone, reducing agent
Reaction
Step 1: Reaction of 5-chloropyrimidine-2-carbaldehyde with methylamine in the presence of a suitable solvent and catalyst to form 5-chloro-2-[(methylamino)methyl]pyrimidine., Step 2: Reduction of 5-chloro-2-[(methylamino)methyl]pyrimidine with a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol intermediate., Step 3: Reaction of the alcohol intermediate with cyclobutanone in the presence of a suitable solvent and catalyst to yield 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol.
作用机制
The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in many types of cancer and plays a key role in inflammation.
生化和生理效应
Studies have shown that 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol. One area of interest is the development of new therapeutic agents based on this compound for the treatment of cancer and inflammation. Another area of interest is the investigation of its neuroprotective effects in animal models of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize its use in lab experiments.
科学研究应用
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. It has been shown to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new therapeutic agents.
属性
IUPAC Name |
2-[(5-chloropyrimidin-2-yl)-methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWAKZGBCZPJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)
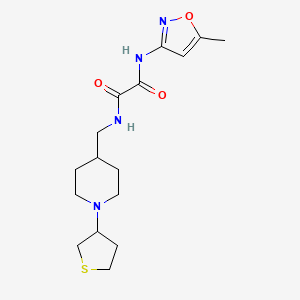
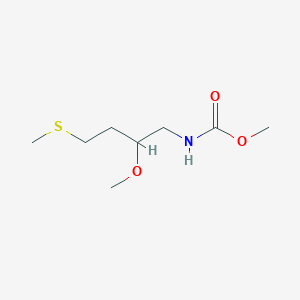
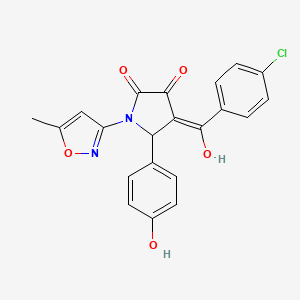
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)
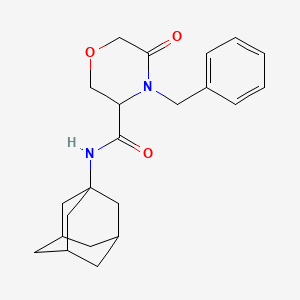
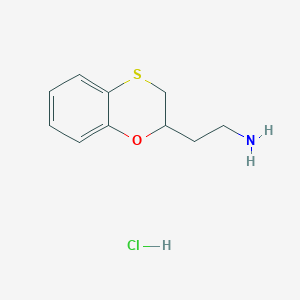
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)
